1-Ethyl-3-ethynyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

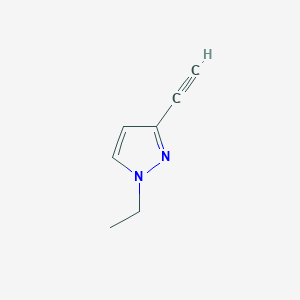

1-Ethyl-3-ethynyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-ethynyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of ethylhydrazine with ethynyl ketones under acidic conditions. Another method includes the reaction of ethylhydrazine with propargyl aldehydes in the presence of a base, followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using reducing agents such as lithium aluminum hydride.

Substitution: The ethynyl group can be substituted with other functional groups through reactions with halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles like amines or thiols.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: 1-Ethyl-3-ethyl-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Applications

1-Ethyl-3-ethynyl-1H-pyrazole and its derivatives have been researched for their pharmacological properties, particularly in the following areas:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. For instance, a study evaluated various pyrazole compounds against Gram-positive and Gram-negative bacteria, revealing significant activity:

| Compound Tested | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli | 0.038 μmol/mL |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | 0.015 μmol/mL |

These findings indicate that certain derivatives of this compound exhibit antimicrobial properties comparable to established antibiotics like ampicillin and fluconazole .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole compounds have been extensively studied. One notable study highlighted that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory potential was assessed using carrageenan-induced edema models in rats, where significant reductions in inflammation were recorded .

Agricultural Applications

In agriculture, pyrazole derivatives are explored for their role as agrochemicals. They have been found to possess herbicidal and fungicidal properties. Research indicates that compounds similar to this compound can effectively control plant pathogens and pests, thus enhancing crop yield and health .

Materials Science Applications

The unique properties of pyrazoles make them suitable for applications in materials science, particularly in the development of fluorescent dyes and sensors. The incorporation of ethynyl groups enhances the electronic properties of pyrazoles, making them valuable for organic electronics and photonic devices .

Case Study 1: Antimicrobial Efficacy

A study conducted by Selvam et al. (2014) focused on synthesizing various pyrazole derivatives, including those related to this compound. The results indicated a high level of efficacy against Mycobacterium tuberculosis strains, with some compounds achieving nearly complete inhibition at low concentrations .

Case Study 2: Anti-inflammatory Mechanisms

Research by Gurdeep Singh et al. (2020) examined the anti-inflammatory properties of substituted pyrazoles in vivo. The study demonstrated that specific modifications to the pyrazole ring significantly enhanced anti-inflammatory activity compared to standard treatments like indomethacin .

Mecanismo De Acción

The mechanism of action of 1-ethyl-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

- 1-Ethyl-3-methyl-1H-pyrazole

- 1-Ethyl-3-phenyl-1H-pyrazole

- 1-Ethyl-3-propyl-1H-pyrazole

Uniqueness: 1-Ethyl-3-ethynyl-1H-pyrazole is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds

Actividad Biológica

1-Ethyl-3-ethynyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound can be synthesized through various methods, including:

- Cyclization of ethylhydrazine with ethynyl ketones under acidic conditions.

- Reaction of ethylhydrazine with propargyl aldehydes in the presence of a base, followed by cyclization.

The compound's molecular formula is C₇H₈N₂, featuring an ethyl group at the 1-position and an ethynyl group at the 3-position of the pyrazole ring. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound's binding affinity and specificity. This interaction is crucial for its potential applications in various therapeutic areas .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Similar compounds in the pyrazole class have demonstrated anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

- Anticancer Potential : The compound has been explored for its potential in cancer therapy due to its ability to inhibit specific pathways involved in tumor growth .

- Enzyme Inhibition : It has been investigated as a potential enzyme inhibitor, which may provide therapeutic benefits in various diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:

- Anti-inflammatory Studies : Research has shown that pyrazole derivatives can effectively reduce inflammation in animal models. For instance, compounds similar to this compound have been tested against carrageenan-induced edema and exhibited significant anti-inflammatory effects .

- Antimicrobial Activity : A study on pyrazole derivatives reported promising antimicrobial activity against various bacterial strains, suggesting that structural modifications could enhance this property. The presence of specific functional groups was found to be crucial for activity .

- Cancer Research : Investigations into the anticancer properties of pyrazoles have revealed their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other pyrazole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazole | Methyl group at position 3 | Exhibits antifungal activity |

| 4-Bromo-1-Ethyl-3-ethynyl-1H-pyrazole | Bromine at position 4 | Known for enhanced reactivity |

| 5-Amino-1H-pyrazole | Amino group at position 5 | Potential anticancer activity |

The presence of the ethynyl group in this compound imparts distinct electronic properties that may enhance its biological activity compared to other derivatives .

Propiedades

IUPAC Name |

1-ethyl-3-ethynylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-7-5-6-9(4-2)8-7/h1,5-6H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBLTLLNBRZYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.